tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride
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Overview
Description
tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C11H23ClN2O3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl piperazine-1-carboxylate with 2-chloroethanol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of tert-Butyl 2-(2-oxoethyl)piperazine-1-carboxylate hydrochloride.
Reduction: Regeneration of this compound.
Substitution: Formation of tert-Butyl 2-(2-halogenated ethyl)piperazine-1-carboxylate hydrochloride.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. It is often employed in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It can serve as a ligand in binding studies and as a probe in biochemical assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The piperazine ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the binding.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-(2-Hydroxyethyl)piperazine
Uniqueness
tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of both a hydroxyl group and a piperazine ring, which confer distinct chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, enhancing the compound’s stability and selectivity in reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14;/h9,12,14H,4-8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAAIADIADPGMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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